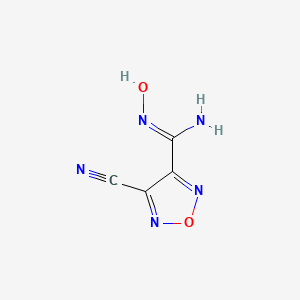

4-氰基-N'-羟基-1,2,5-恶二唑-3-甲酰胺

描述

4-cyano-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles, including 4-cyano-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide, often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Oxadiazoles, including 4-cyano-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide, possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles, including 4-cyano-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide, can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .科学研究应用

高能材料合成

4-氰基-N'-羟基-1,2,5-恶二唑-3-甲酰胺已用于合成不敏感的高能材料。特别是,已经探索了基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃的衍生物。这些化合物以多核 NMR 光谱、IR 和元素分析为特征,表现出中等热稳定性和对冲击和摩擦的不敏感性。这表明在高能材料领域中具有潜在应用,优于 TNT 等传统化合物 (Yu 等人,2017)。

药理学研究

羟基-1,2,5-恶二唑基部分是 4-氰基-N'-羟基-1,2,5-恶二唑-3-甲酰胺的关键组成部分,已被研究为 GABA 受体上羧基的生物等排体。这项研究涉及合成和测量与 γ-氨基丁酸 (GABA) 相关的化合物的电离常数,揭示了它在 GABA(A) 受体上的弱激动剂和部分激动剂特征 (Lolli 等人,2006)。

固相合成

该化合物已被用于开发一种固相合成法,用于取代的 3-烷基氨基-1,2,4-恶二唑。此方法使用固定化的 N-酰基-1H-苯并三唑-1-甲酰胺,从而导致恶二唑骨架的高收率和高纯度 (Makara 等人,2002)。

环境应用

一项研究证明了 N'-羟基-1,2,5-恶二唑-3-甲酰胺在生产用于从液体介质(包括技术和海水)中提取铀的材料中的应用。这涉及与 SeO2 或硫脲反应以产生包含反应物元素和二硒化物或二硫化物桥的复杂材料,显示出环境清理和资源回收的潜力 (Tokar 等人,2020)。

抗肿瘤特性

人们对探索 4-氰基-N'-羟基-1,2,5-恶二唑-3-甲酰胺衍生物的抗肿瘤特性非常感兴趣。一些分子对乳腺癌 MCF-7 细胞系表现出有希望的细胞毒性特征,表明在癌症治疗中具有潜力。这包括对甲酰胺和恶二唑的研究,在拓扑异构酶酶抑制试验和细胞周期停滞在 G1 期的试验中取得了显着成果 (Abd El Hameid,2018)。

未来方向

The future directions for 4-cyano-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide and similar compounds could involve further exploration of their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

4-cyano-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c5-1-2-3(4(6)7-10)9-11-8-2/h10H,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYIUWCYZCOCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NON=C1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)C1=NON=C1/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chlorobenzyl)thio]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3723957.png)

![N-{9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B3723962.png)

![ethyl 5-(4-hydroxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723969.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3723985.png)

![6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B3723990.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B3723993.png)

![6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B3724018.png)

![N-(5-chloro-2-pyridinyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3724025.png)

![2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B3724033.png)

![ethyl 4-methyl-2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3724043.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-piperidinylacetate](/img/structure/B3724046.png)